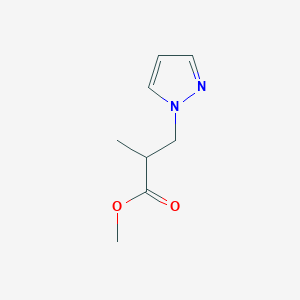

2-甲基-3-(1H-吡唑-1-基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a compound that is part of a broader class of chemicals known as pyrazole derivatives. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are of significant interest in the field of organic chemistry due to their diverse range of biological activities and their utility in the synthesis of various heterocyclic systems .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the direct synthesis of substituted pyrazoles can be accomplished through a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Additionally, multifunctional compounds such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate serve as versatile synthons for the preparation of polysubstituted heterocyclic systems, including pyrazoles . The synthesis of mononuclear complexes with pyrazole derivatives further illustrates the versatility of these compounds in forming various crystalline architectures .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single crystal X-ray diffraction, which confirms the 3D molecular structure of these compounds . The crystal structure analysis often reveals interesting features such as intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystalline form . Additionally, the molecular structure and electronic properties can be investigated using density functional theory (DFT) calculations, which provide insights into the HOMO-LUMO interactions and other theoretical parameters .

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions. For example, they can undergo cyclocondensation reactions to form new heterocyclic compounds . They can also react with other reagents to form complex structures, such as the condensation of 3-methylthio-1,2-dithiolylium salts with 4-hydroxy-3H-pyran-2,6-dione to yield propanones . The reactivity of these compounds makes them valuable intermediates in the synthesis of a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by a combination of spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . These methods provide detailed information about the molecular composition and structure of the compounds. The photoluminescent properties of some pyrazole derivatives have also been studied, revealing their potential applications in materials science . Additionally, the biological importance of these compounds can be explored through molecular docking studies, which indicate their potential as drug-like molecules .

科学研究应用

缓蚀

2-甲基-3-(1H-吡唑-1-基)丙酸甲酯衍生物因其作为缓蚀剂的有效性而受到研究。在 Missoum 等人(2013 年)的一项研究中,衍生物 BT36 和 BT43 显示出对盐酸溶液中 C38 钢腐蚀的显着抑制作用,其中 BT43 在低浓度下提供超过 95% 的保护。这些发现对于工业化学和材料工程领域非常重要 (Missoum 等人,2013 年)。

可再生资源中的合成

Flores 等人(2014 年)的一项研究证明了 2-甲基-3-(1H-吡唑-1-基)丙酸甲酯衍生物从可再生的乙酰丙酸异构化成异恶唑和吡唑衍生物。这项研究通过利用可再生资源进行化学合成,为可持续化学做出了贡献 (Flores 等人,2014 年)。

催化特性

Boussalah 等人(2009 年)报道了基于吡唑的几个配体的合成和催化性能,包括 2-甲基-3-(1H-吡唑-1-基)丙酸甲酯衍生物。研究了这些化合物催化邻苯二酚氧化为醌的能力,突出了它们在催化中的潜力 (Boussalah 等人,2009 年)。

晶体结构分析

关于 2-甲基-3-(1H-吡唑-1-基)丙酸甲酯衍生物的晶体学研究也已展开。Kumarasinghe 等人(2009 年)合成了相关化合物的晶体结构并对其进行了分析,为它们的分子排列和相互作用提供了有价值的见解 (Kumarasinghe 等人,2009 年)。

合成和生物活性

Titi 等人(2020 年)探索了吡唑衍生物的合成,包括 2-甲基-3-(1H-吡唑-1-基)丙酸甲酯,并评估了它们的抗肿瘤、抗真菌和抗菌活性。这项研究对于开发新的药理学制剂具有重要意义 (Titi 等人,2020 年)。

安全和危害

作用机制

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that it could interact with various enzymes or receptors in the body, leading to changes in cellular function .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

属性

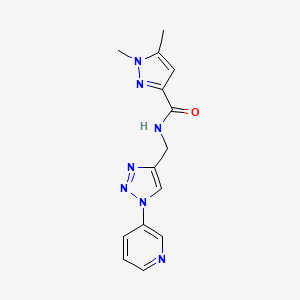

IUPAC Name |

methyl 2-methyl-3-pyrazol-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-7(8(11)12-2)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAQNPYNRRIGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)

![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)

![Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3001651.png)

![2-ethoxy-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3001653.png)

![[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride](/img/structure/B3001655.png)

![2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3001657.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3001659.png)

![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)